molecular formula C18H30N2O B5133825 1-methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine

1-methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine

Cat. No.: B5133825
M. Wt: 290.4 g/mol
InChI Key: HWQDSJGKPPARJF-UHFFFAOYSA-N
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Description

1-Methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-(3-methyl-4-propan-2-ylphenoxy)propyl group and a methyl group

Preparation Methods

The synthesis of 1-methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Propyl Intermediate: The synthesis begins with the preparation of the 3-(3-methyl-4-propan-2-ylphenoxy)propyl intermediate. This is achieved through the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions.

    N-Alkylation of Piperazine: The next step involves the N-alkylation of piperazine with the phenoxy propyl intermediate. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Methylation: Finally, the N-methylation of the piperazine ring is performed using a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine has found applications in various fields of scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other piperazine derivatives.

Properties

IUPAC Name

1-methyl-4-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-15(2)18-7-6-17(14-16(18)3)21-13-5-8-20-11-9-19(4)10-12-20/h6-7,14-15H,5,8-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQDSJGKPPARJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2CCN(CC2)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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